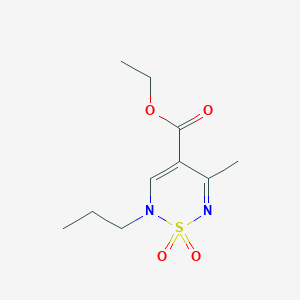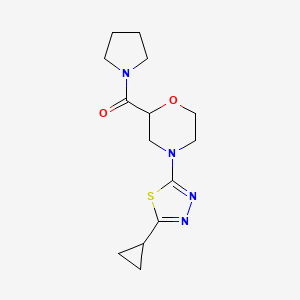![molecular formula C19H24N4O B6471369 2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2640829-81-6](/img/structure/B6471369.png)
2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a chemical compound with a diverse range of applications, particularly in medicinal and synthetic chemistry. It combines the structural motifs of pyrimidine and piperidine rings, which contribute to its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes: The synthesis of 2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves several key steps, starting from readily available precursors:
Step 1: : Cyclopropylamine reacts with a pyrimidine derivative to form an intermediate compound under basic conditions.
Step 2: : The intermediate is then subjected to nucleophilic substitution with 4-[(chloromethyl)pyridin-3-yl]oxy derivative in the presence of a base, forming the desired piperidin-1-ylpyrimidine structure.
Step 3: : Purification is carried out using recrystallization or chromatographic methods to obtain the pure compound.
Industrial Production Methods: Industrial synthesis often involves the optimization of reaction conditions to maximize yield and purity. Common techniques include high-performance liquid chromatography (HPLC) for purification and automated synthesis setups to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions typically involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, particularly at the piperidin-1-yl group.
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydroxide, potassium carbonate.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products: The reactions primarily produce derivatives with modifications at the pyrimidine or piperidine rings, impacting the compound's biological activity.
Aplicaciones Científicas De Investigación
In Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for various functionalization reactions.
In Biology and Medicine:Antimicrobial Activity: : Shows promise in inhibiting bacterial growth.
Anti-inflammatory Properties: : Potential use in treating inflammatory diseases.
Cancer Research: : Investigated for its ability to interfere with cancer cell proliferation.
In Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The compound’s mechanism of action involves the inhibition of specific enzymes or receptors within biological systems. By binding to its molecular targets, it interferes with critical pathways, leading to the desired therapeutic effects. The pyrimidine ring often plays a key role in the interaction with nucleotide-binding sites, while the piperidine moiety enhances cellular permeability and stability.
Comparación Con Compuestos Similares
Similar Compounds:
4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
2-cyclopropyl-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
The presence of a cyclopropyl group distinguishes 2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine from its analogs, potentially enhancing its binding affinity and selectivity for certain biological targets.
The combination of pyrimidine and piperidine rings offers a unique scaffold for drug design, providing flexibility in modifying its chemical structure to enhance desired properties.
Propiedades
IUPAC Name |
2-cyclopropyl-4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-12-20-8-4-17(14)24-13-15-6-10-23(11-7-15)18-5-9-21-19(22-18)16-2-3-16/h4-5,8-9,12,15-16H,2-3,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDBKSWEBWJMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC(=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471318.png)

![4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471326.png)
![4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471341.png)
![2-methyl-3-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6471354.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471359.png)
![4-[1-(6-ethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471360.png)
![1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6471362.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide](/img/structure/B6471363.png)
![N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471376.png)

![4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471391.png)
![4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471395.png)
![4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471398.png)
